molecular formula C13H16N2O2 B13434814 5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one

5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13434814
M. Wt: 232.28 g/mol
InChI Key: PIERNQVLDNALOM-UHFFFAOYSA-N
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Description

5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring system This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method employs a Lewis base or Brønsted base as a catalyst. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired spirocyclic compound with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .

Industrial Production Methods

While specific industrial production methods for 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, such as using cost-effective and readily available reagents, and ensuring the reaction can be performed under mild conditions to minimize energy consumption and waste production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-pyrrolidin]-2-one: Another spirocyclic compound with a similar core structure but different substituents.

    Spiro[indoline-3,3’-pyrrolidin]-2-one: A closely related compound without the ethoxy group.

Uniqueness

5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-ethoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O2/c1-2-17-9-3-4-11-10(7-9)13(12(16)15-11)5-6-14-8-13/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16)

InChI Key

PIERNQVLDNALOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C23CCNC3

Origin of Product

United States

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